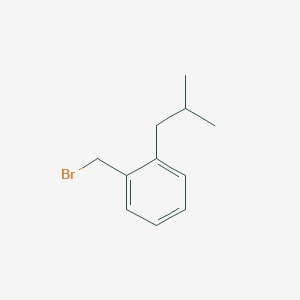

1-(Bromomethyl)-2-(2-methylpropyl)benzene

Description

1-(Bromomethyl)-2-(2-methylpropyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a bromomethyl group and a 2-methylpropyl group

Properties

IUPAC Name |

1-(bromomethyl)-2-(2-methylpropyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKVSNMWWWCXCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=CC=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-(2-methylpropyl)benzene can be synthesized through various methods. One common approach involves the bromination of 2-(2-methylpropyl)toluene using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-(2-methylpropyl)benzene undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as hydroxide ions, to form corresponding alcohols.

Oxidation: The compound can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

Nucleophilic Substitution: 2-(2-methylpropyl)benzyl alcohol.

Oxidation: 2-(2-methylpropyl)benzoic acid.

Reduction: 2-(2-methylpropyl)toluene.

Scientific Research Applications

1-(Bromomethyl)-2-(2-methylpropyl)benzene has several applications in scientific research, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: The compound can be used to develop new drugs and study their mechanisms of action.

Material Science: It is utilized in the production of polymers and other advanced materials.

Chemical Biology: Researchers use it to investigate biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-(2-methylpropyl)benzene involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

1-(Chloromethyl)-2-(2-methylpropyl)benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.

1-(Bromomethyl)-2-(1-methylpropyl)benzene: Similar structure but with a different alkyl substituent on the benzene ring.

Uniqueness: 1-(Bromomethyl)-2-(2-methylpropyl)benzene is unique due to the presence of both a bromomethyl group and a 2-methylpropyl group on the benzene ring. This combination of substituents imparts specific reactivity and properties that distinguish it from other similar compounds.

Biological Activity

1-(Bromomethyl)-2-(2-methylpropyl)benzene, also known by its CAS number 210587-74-9, is a brominated aromatic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its chemical properties, mechanisms of action, and relevant research findings.

This compound is characterized by its bromomethyl group attached to a benzene ring, which influences its reactivity and interactions with biological systems. The presence of the bromine atom can enhance electrophilic substitution reactions, making it a useful intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound may exert its effects through:

- Enzyme Inhibition : It can potentially inhibit specific enzymes by binding to their active sites or allosteric sites, disrupting normal enzymatic functions.

- Receptor Modulation : The compound may interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.

Antimicrobial Properties

Research indicates that halogenated compounds, including those similar to this compound, often exhibit antimicrobial properties. The bromine atom may contribute to the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

Cytotoxic Effects

Some studies have suggested that brominated aromatic compounds can induce cytotoxic effects in various cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Study on Cytotoxicity

A study published in Journal of Medicinal Chemistry investigated the cytotoxic effects of various brominated compounds on human cancer cell lines. Results indicated that this compound displayed significant cytotoxicity against certain cancer cells, suggesting potential as an anticancer agent .

Antimicrobial Activity Assessment

In another study focused on antimicrobial activity, this compound was tested against a range of bacterial strains. The compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-Bromo-3-(bromomethyl)benzene | Brominated Aromatic | Cytotoxic and antimicrobial |

| 1-Bromo-4-methylbenzene | Brominated Aromatic | Moderate antibacterial properties |

| 1-Bromo-3-nitrobenzene | Brominated Aromatic | Stronger cytotoxic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.